molecular formula C11H11ClN2O2 B8298598 3-Carbethoxy-5-chloromethylimidazo[1,2-a]pyridine

3-Carbethoxy-5-chloromethylimidazo[1,2-a]pyridine

Cat. No.: B8298598
M. Wt: 238.67 g/mol
InChI Key: UKZPQASNNPBHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Carbethoxy-5-chloromethylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C11H11ClN2O2 and its molecular weight is 238.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-7-13-10-5-3-4-8(6-12)14(9)10/h3-5,7H,2,6H2,1H3

InChI Key

UKZPQASNNPBHKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C(=CC=C2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution prepared by dissolving 430 mg (2.06 mM) of 3-carbethoxy-5-methylimidazo[1,2-a]pyridine in 10 ml of ethyl acetate was added 330 mg (2.67 mM) of N-chlorosuccinimide. Then, 1.03 ml (1.03 mM) of 1N-tri-fluoroacetic acid-ethyl acetate was added dropwise at room temperature. The mixture was stirred under argon gas at room temperature for 14 hours. After the reaction, the reaction mixture was poured in 30 ml of saturated aqueous NaHCO3 solution with ice-cooling and the mixture was extracted with 20 ml of ethyl acetate. The organic layer was washed with 30 ml of saturated aqueous NaCl solution and dried over MgSO4. The solvent was then distilled off under reduced pressure and the residue was purified by silica gel column chromatography (eluent: ethyl acetate) to provide 350 mg (yield 71.2%) of the title compound as yellow liquid.
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step Two
Name
tri-fluoroacetic acid ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
71.2%

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